(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid
CAS No.: 79276-23-6
Cat. No.: VC2888599
Molecular Formula: C15H25N3O6
Molecular Weight: 343.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79276-23-6 |
|---|---|
| Molecular Formula | C15H25N3O6 |
| Molecular Weight | 343.38 g/mol |
| IUPAC Name | (2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
| Standard InChI | InChI=1S/C15H25N3O6/c1-6-17-7-8-18(12(20)11(17)19)14(23)16-10(13(21)22)9(2)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,23)(H,21,22)/t9-,10+/m0/s1 |
| Standard InChI Key | IPAOKKSXPSOZRL-VHSXEESVSA-N |
| Isomeric SMILES | CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)OC(C)(C)C)C(=O)O |
| SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Basic Properties
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid is a complex organic molecule with several distinctive chemical features. The compound is registered with CAS number 79276-23-6 and possesses the molecular formula C15H25N3O6 . This chemical entity has a molecular weight of 343.38 g/mol, making it a medium-sized organic molecule . The compound's primary identification as an ADC (Antibody-Drug Conjugate) linker immediately suggests its application in the development of targeted therapeutic agents .
The compound is also known by several alternative names, including O-(1,1-Dimethylethyl)-N-[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]-D-threonine and D-Threonine, O-(1,1-diMethylethyl)-N-[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]- . Another systematic name is O-(tert-butyl)-N-(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine . These alternative nomenclatures provide insight into the compound's structural relationship to the amino acid D-threonine, which serves as its backbone.
Physical Characteristics
In terms of physical properties, (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid exhibits distinctive characteristics that influence its handling and applications. The compound typically exists in either powder or liquid form at room temperature . Its density is approximately 1.2 ± 0.1 g/cm³, and it has a refractive index of 1.516 . These physical parameters are important considerations for researchers working with this compound in laboratory settings.
The following table summarizes the key physical and chemical properties of (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid:
Structural Features and Stereochemistry
The compound (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid possesses a complex structure with multiple functional groups that contribute to its specific properties and applications. The name itself provides significant structural information, particularly regarding its stereochemical configuration.
Stereochemical Configuration
The prefix (2R,3S) in the compound's name indicates the specific three-dimensional arrangement of substituents at the 2 and 3 positions of the butanoic acid backbone . This stereochemical configuration is critical for the compound's biological activity and interactions with target molecules in pharmaceutical applications. The R configuration at position 2 and S configuration at position 3 create a specific spatial arrangement that may be essential for its function as an ADC linker.
Key Functional Groups
The molecule contains several key functional groups:
-
A tert-butoxy group attached to the carbon at position 3
-
A carboxamido linkage connecting the main chain to the piperazine ring
-
A 4-ethyl-2,3-dioxopiperazine moiety
-
A terminal carboxylic acid group
These structural elements can be better understood through its InChI code: 1S/C15H25N3O6/c1-6-17-7-8-18(12(20)11(17)19)14(23)16-10(13(21)22)9(2)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,23)(H,21,22)/t9-,10+/m0/s1 . This standardized chemical identifier provides a complete description of the molecule's connectivity and three-dimensional structure.
Role in Antibody-Drug Conjugate Technology
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid is classified primarily as an ADC linker, indicating its importance in antibody-drug conjugate development . Antibody-drug conjugates represent a sophisticated approach to targeted therapy, particularly in oncology, where they enable the precise delivery of cytotoxic payloads to cancer cells while minimizing damage to healthy tissues.
Function as a Linker
As an ADC linker, this compound serves as a bridge between a monoclonal antibody and a cytotoxic drug. The linker must fulfill several crucial requirements for optimal ADC performance:
-
Stability in circulation to prevent premature release of the cytotoxic payload
-
Appropriate release mechanism when the ADC reaches its target
-
Chemical compatibility with both the antibody and the drug payload
-
Minimal interference with the antibody's binding properties
The specific structural features of (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid, particularly its carboxamido group and 2,3-dioxopiperazine moiety, likely contribute to its performance as a linker in ADC technology .
| Supplier | Catalog Number | Package Size | Price (USD) | Reference |
|---|---|---|---|---|
| Sigma-Aldrich | SY3H3D679B05-1G | 1 gram | $25.30 | |
| MedChemExpress | HY-W099352 | Not specified | Not specified | |
| HSP Pharma | Not specified | Not specified | Not specified |
Research Applications
The compound's classification as an ADC linker suggests its primary application in the development and research of antibody-drug conjugates . These therapeutic agents are being extensively investigated for their potential in targeted cancer therapy, autoimmune disorders, and other conditions where precise drug delivery is crucial.
Researchers may utilize (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid in:
-
Developing novel ADC formulations
-
Studying linker stability and drug release mechanisms
-
Investigating structure-activity relationships in ADC efficacy
-
Optimizing manufacturing processes for ADC production
Current Research Status and Limitations
Based on the available search results, detailed research findings specifically focusing on (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid appear to be limited in the public domain. The compound is acknowledged primarily in the context of its potential applications in ADC technology rather than as the subject of extensive published studies .
Knowledge Gaps and Research Opportunities
The limited information available suggests several potential areas for further investigation:
-
Comparative studies of this compound versus other ADC linkers
-
Detailed analysis of its pharmacokinetic properties in ADC formulations
-
Structure-function relationship studies to optimize linker performance
-
Investigation of potential applications beyond oncology
-
Development of improved synthetic routes for more efficient production
Researchers interested in this compound may need to conduct original research to fully characterize its properties and optimize its application in ADC development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume